2-(哌嗪-1-甲酰亚胺基)胍三盐酸盐

描述

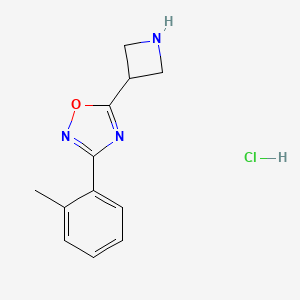

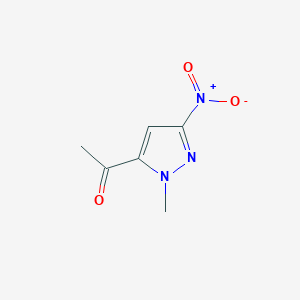

“2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is a chemical compound used for pharmaceutical testing . It has a molecular formula of C6H17Cl3N6 and a molecular weight of 279.6 .

Synthesis Analysis

The synthesis of piperazine derivatives, which “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is likely a part of, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides and amines has also been reported .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives have been explored in various studies. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学研究应用

新型哌嗪衍生物的合成

哌嗪衍生物,包括与 2-(哌嗪-1-甲酰亚胺基)胍相关的衍生物,被合成用于各种应用。这些衍生物是通过将取代的哌嗪与胍基或羟基连接而制成的,基于活性基团拼接原理。此类化合物具有合成具有多种应用的新化学实体的潜力 (李文娟,2015).

抗菌活性

一些哌嗪衍生物,包括与 2-(哌嗪-1-甲酰亚胺基)胍类似的衍生物,已被发现具有显着的抗菌活性。这包括对革兰氏阳性菌和革兰氏阴性菌以及某些真菌菌株的活性。这样的发现表明这些化合物在开发新的抗菌剂中的潜力 (D. S. Babu,D. Srinivasulu,V. Kotakadi,2015).

癌症研究中的细胞毒性

研究表明,某些哌嗪酮衍生物,与 2-(哌嗪-1-甲酰亚胺基)胍相关,对癌细胞系表现出细胞毒活性。这表明它们在癌症治疗研究中具有潜在用途,特别是在识别可有效对抗特定类型癌症的化合物方面 (Saeed Ghasemi,Simin Sharifi,J. Shahbazi Mojarrad,2020).

组胺抑制剂中的应用

一些通过与 2-(哌嗪-1-甲酰亚胺基)胍类似的化合物缩合合成的新型嘧啶类化合物显示出显着的抗组胺活性。这表明它们在开发针对与组胺相关的疾病(如过敏)的新疗法中具有潜力 (S. Rahaman,Y. Rajendra Pasad,P. Kumar,B. Kumar,2009).

抗菌剂

对与 2-(哌嗪-1-甲酰亚胺基)胍相关的吡啶并(2,3-d)嘧啶衍生物的研究发现,其中一些化合物具有显着的抗菌活性。这包括对铜绿假单胞菌等具有挑战性的细菌的有效性,表明在开发新的抗菌药物中具有潜在应用 (J. Matsumoto,S. Minami,1975).

作用机制

While the specific mechanism of action for “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” is not available, piperazine, a related compound, is known to act as a GABA receptor agonist . Piperazine-based compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

安全和危害

未来方向

The future directions for research on “2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, a study on the quantitative effect of diverse substituents on the basicity of aryl guanidine and 2- (arylimino)imidazolidine derivatives could be useful for medicinal chemists working with biologically relevant guanidine-containing molecules .

属性

IUPAC Name |

N-(diaminomethylidene)piperazine-1-carboximidamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWFWTUOSWZEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N=C(N)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)

![3-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1378555.png)

![2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride](/img/structure/B1378560.png)

![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)